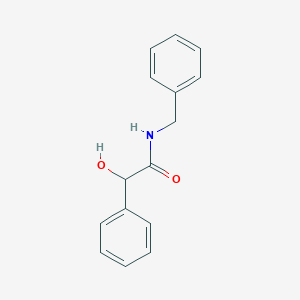

N-benzyl-2-hydroxy-2-phenylacetamide

Description

Contextual Overview of Alpha-Hydroxy Amides

Alpha-hydroxy amides are a significant class of compounds in organic synthesis. researchgate.net They serve as crucial intermediates in the production of various biologically active molecules and natural products. researchgate.netresearchgate.net Their structure, characterized by a hydroxyl group on the carbon adjacent to the amide carbonyl, provides a versatile scaffold for further chemical transformations. nih.gov

The synthesis of alpha-hydroxy amides can be challenging, and various methods have been developed to address this. researchgate.net Traditional methods often involved enzyme- or Lewis acid-catalyzed reactions. researchgate.net More contemporary approaches include the direct amination of α-hydroxy acids, which can be achieved by first generating a bis-trimethylsilyl derivative and then treating it with oxalyl chloride followed by an amine. researchgate.net This method has proven to be general, offering excellent yields (77–99%) for a range of chiral α-hydroxy acids. researchgate.net Another strategy involves the transfer hydrogenation of α-ketoamides using catalysts like zirconium-based metal-organic frameworks (Zr-MOFs) with isopropanol (B130326) as a green hydrogen source. researchgate.net Multicomponent reactions, such as the Passerini three-component reaction (P-3CR), also provide a direct route to α-hydroxy amides. researchgate.net This reaction can utilize oxalic acid, which undergoes decarbonylation/decarboxylation to yield the desired product. researchgate.net

Significance of N-Benzyl-2-hydroxy-2-phenylacetamide as a Synthetic Intermediate

N-benzyl-2-hydroxy-2-phenylacetamide is a valuable building block in organic synthesis, primarily due to the presence of its distinct functional groups which can participate in a variety of chemical reactions. lookchem.com Its role as a synthetic intermediate is noted in the preparation of more complex molecules. lookchem.com

For instance, related N-benzyl acetamide (B32628) structures are used in the synthesis of pharmaceuticals. In a patented method for producing the beta-blocker atenolol, a related compound, N-benzyl-2-(4-hydroxyphenyl)acetamide, is used as an intermediate which is later reduced to form the final product. google.com The N-benzyl group in these types of intermediates often serves as a protecting group or a directing group that is later modified or removed in subsequent synthetic steps. The hydroxyl and amide functionalities in N-benzyl-2-hydroxy-2-phenylacetamide also offer multiple sites for chemical modification, enhancing its utility as a versatile precursor in multi-step syntheses. lookchem.comnih.gov

Historical Perspectives on Related Amide Synthesis

The formation of the amide bond is one of the most fundamental reactions in organic chemistry, essential for the synthesis of peptides, polymers, and pharmaceuticals. researchgate.net Historically, the simplest method involved the direct reaction of a carboxylic acid and an amine at high temperatures, a process that proceeds through dehydration. researchgate.net However, this often requires harsh conditions. nih.gov

To overcome these limitations, a wide array of methods has been developed. A common and long-standing strategy involves the "activation" of the carboxylic acid. researchgate.netlibretexts.org This includes converting the carboxylic acid into a more reactive derivative like an acid chloride, acid anhydride (B1165640), or ester, which then readily reacts with an amine to form the amide. researchgate.netlibretexts.org Phenylacetamide, a related simple amide, has been synthesized through numerous historical routes, including the hydration of benzyl (B1604629) cyanide with sulfuric acid or at high temperatures, or the reaction of ethyl phenylacetate (B1230308) with ammonia. orgsyn.org

In the mid-20th century, the development of coupling reagents revolutionized amide synthesis. researchgate.net More recently, multicomponent reactions (MCRs) have emerged as powerful tools for efficiently constructing complex molecules in a single step. researchgate.net The Ugi reaction, first reported by Ivar Karl Ugi in 1959, is a prominent example, combining a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.org This reaction is known for its high atom economy and rapid completion. wikipedia.org The Passerini reaction is another key MCR that yields α-acyloxy amides, which can be precursors to α-hydroxy amides. researchgate.netmdpi.com These modern methods represent a significant advancement from the classical, often forceful, conditions required for amide bond formation, enabling the synthesis of complex amides like N-benzyl-2-hydroxy-2-phenylacetamide with greater efficiency and control. researchgate.netwikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-hydroxy-2-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-14(13-9-5-2-6-10-13)15(18)16-11-12-7-3-1-4-8-12/h1-10,14,17H,11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBKIPKCSOHKOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278724 | |

| Record name | N-Benzyl-2-hydroxy-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4410-32-6 | |

| Record name | N-Benzylmandelamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4410-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 9520 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004410326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC9520 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-2-hydroxy-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of N Benzyl 2 Hydroxy 2 Phenylacetamide

Alkylation Reactions

Alkylation of N-substituted 2-phenylacetamides, a class of compounds including N-benzyl-2-hydroxy-2-phenylacetamide, can occur at several nucleophilic centers within the molecule. The outcome of these reactions is highly dependent on the reagents and conditions employed. Generally, amides are weak bases, and their reactivity towards electrophiles like alkylating agents can lead to products substituted at the nitrogen, oxygen, or α-carbon atoms. researchgate.net

The nitrogen atom of the amide group in N-benzyl-2-hydroxy-2-phenylacetamide can be directly alkylated. This transformation, known as N-alkylation, typically requires strongly basic conditions. researchgate.net Under such conditions, the amide proton is abstracted to form an amidate anion. This anion is a potent nucleophile that can readily attack an alkyl halide or another suitable electrophile, leading to the N-alkylated product. researchgate.net

Alternatively, N-alkylation products can be formed through an indirect pathway. Amides can initially undergo O-alkylation to form an imino ether (or imidate). researchgate.net These O-alkylated intermediates can then rearrange to the more thermodynamically stable N-alkylated amides, a process often referred to as a Chapman rearrangement, especially when aryl groups are involved. researchgate.net Direct substitution at the nitrogen atom is also possible with potent electrophiles like diazomethane. researchgate.net Studies on the alkylation of various N-substituted phenylacetamides have shown that under basic conditions, N-alkylation is often the predominant pathway, in some cases yielding the N-product exclusively and quantitatively. researchgate.net

While N-alkylation is a common transformation, the presence of other nucleophilic sites, namely the oxygen and the α-carbon, must be considered.

O-Alkylation: Amides in their neutral form react with strong electrophilic reagents to initially yield O-substituted derivatives, known as imino ethers. researchgate.net The protonation of amides occurs on the oxygen atom, highlighting its nucleophilicity. researchgate.net The alkylation of N-substituted 2-phenylacetamides with reagents like trialkyloxonium salts (e.g., trimethyloxonium (B1219515) tetrafluoroborate) has been shown to produce O-alkylated products. researchgate.net These O-alkylated compounds are often intermediates that can rearrange to the corresponding N,N-disubstituted amides, which are generally the thermodynamically more stable isomers. researchgate.net The rate of this rearrangement is influenced by the nature of the alkyl group; for instance, O-methyl iminoethers tend to rearrange more quickly than their O-ethyl counterparts. researchgate.net

C-Alkylation: The carbon atom alpha to the carbonyl group (the benzylic carbon of the phenylacetyl moiety) is another potential site for alkylation. This process, C-alkylation, involves the formation of an enolate anion under basic conditions. However, compared to N- and O-alkylation, this is generally a less common reaction pathway for amides. researchgate.net

The selectivity between N-, O-, and C-alkylation is a critical aspect of the reactivity of N-substituted 2-phenylacetamides. The choice of alkylating agent, solvent, temperature, and base can significantly influence the product distribution.

| Reaction Condition | Primary Product Type | Key Influencing Factors |

|---|---|---|

| Basic conditions (e.g., strong base) | N-Alkylation | Formation of the amidate anion favors direct attack by the nitrogen. |

| Neutral conditions with strong electrophiles (e.g., trialkyloxonium salts) | O-Alkylation | Initial attack occurs at the more nucleophilic oxygen atom of the neutral amide. Product may rearrange to N-alkylated form. |

| Use of dialkyl sulfates | Mixture of N- and O-Alkylation | Selectivity is often poor, leading to a mix of thermodynamically and kinetically controlled products. |

| Use of alkyl iodides | Mixture of N- and O-Alkylation | Reactions often result in low conversions and a mixture of products, limiting preparative use. |

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. biomedres.usprinceton.edu This methodology is particularly effective for alkylation reactions, as it can enhance reaction rates, improve yields, and increase selectivity under mild conditions. biomedres.usnih.gov

In the context of alkylating N-benzyl-2-hydroxy-2-phenylacetamide, PTC would involve an aqueous phase containing an inorganic base (like sodium or potassium hydroxide) and an organic phase (e.g., toluene (B28343), dichloromethane) containing the amide substrate and the alkylating agent. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB) or a crown ether, facilitates the transfer of the hydroxide (B78521) anion into the organic phase to deprotonate the amide. biomedres.usprinceton.edu The resulting amidate or enolate anion, paired with the bulky quaternary ammonium cation, is highly reactive in the organic phase. princeton.edu

Research on the alkylation of N-substituted phenylacetamides has specifically demonstrated the utility of PTC. researchgate.net The use of phase-transfer catalysts allows for high yields and selectivity in these reactions. researchgate.net For instance, PTC enables the use of inexpensive inorganic bases instead of more hazardous and costly reagents like sodium amide. phasetransfer.com This approach can significantly improve process efficiency and safety, making it attractive for both laboratory and industrial-scale synthesis. phasetransfer.com The C5-selective alkylation of hydantoins, a related heterocyclic scaffold, has been successfully achieved with high efficiency using PTC, highlighting the broad applicability of this method for alkylating N-H and C-H acidic compounds. nih.gov

| Parameter | Conventional Method | Phase-Transfer Catalysis (PTC) Method |

|---|---|---|

| Reaction Conditions | Often requires strong, hazardous bases (e.g., sodium amide) and anhydrous solvents. | Uses mild, inexpensive bases (e.g., NaOH, K₂CO₃) and a two-phase system. phasetransfer.comresearchgate.net |

| Yield & Selectivity | Can be variable, with potential for side reactions. | Generally provides higher yields and improved selectivity. researchgate.netphasetransfer.com |

| Reactant Solubility | Limited by the need for mutual solubility of all reactants in a single solvent. | Overcomes the immiscibility of reactants, allowing for a wider range of substrates. biomedres.us |

| Safety & Cost | Often involves expensive and hazardous reagents. phasetransfer.com | Enhances safety and reduces cost by using common, stable reagents. phasetransfer.com |

Rearrangement Reactions

The structural framework of N-benzyl-2-hydroxy-2-phenylacetamide and its derivatives is amenable to various molecular rearrangements, particularly those involving the migration of a group to an adjacent electron-deficient atom. These reactions can lead to significant structural reorganization and the formation of complex products.

The mdpi.comresearchgate.net-Wittig rearrangement is a transformation of an ether involving deprotonation alpha to the ether oxygen, followed by a 1,2-migration of an alkyl or aryl group to the resulting carbanion. nih.gov While N-benzyl-2-hydroxy-2-phenylacetamide itself does not have an ether group, its O-alkylated or O-benzylated derivative would be a suitable substrate for this reaction. For example, if the hydroxyl group were converted to a benzyl (B1604629) ether, the resulting compound would be an aryl benzyl ether derivative.

Research on analogous systems has shown that activating groups on the aromatic ring can effectively promote the mdpi.comresearchgate.net-Wittig rearrangement. nih.govmdpi.com The N-butylcarboxamide group (CONHBu), structurally similar to the N-benzylamide group, has been identified as a potent promoter for the rearrangement of ortho-, meta-, and para-benzyloxy-N-butylbenzamides. nih.gov This rearrangement proceeds under strongly basic conditions (e.g., using butyllithium) and provides a synthetic route to substituted diarylmethanols. nih.gov The reaction is compatible with various functional groups, although it can be sensitive to others like nitro groups. nih.gov Similarly, the oxazoline (B21484) group has also been used as an activating group, though it can sometimes lead to competing cyclization reactions. mdpi.comnih.gov Given these precedents, an O-benzylated derivative of N-benzyl-2-hydroxy-2-phenylacetamide could likely undergo a mdpi.comresearchgate.net-Wittig rearrangement to furnish a substituted diarylmethanol structure.

Sigmatropic rearrangements are pericyclic reactions where a sigma-bond migrates across a pi-system. While N-benzyl-2-hydroxy-2-phenylacetamide is not an N,O-diacyl hydroxylamine (B1172632), its derivatives or related structures could undergo analogous transformations. The study of sigmatropic shifts in related systems, such as N,O-diarylhydroxylamines and N-benzyl-O-allylhydroxylamines, provides insight into potential rearrangement pathways. researchgate.netrsc.org

For instance, N-benzyl-O-allylhydroxylamines have been shown to undergo a novel researchgate.netlookchem.com-sigmatropic rearrangement upon treatment with a base like n-butyllithium. rsc.orgresearchgate.netpsu.edu This process transforms the N-benzyl-O-allylhydroxylamine into the corresponding N-allyl-N-benzylhydroxylamine. rsc.orgpsu.edu Mechanistic studies have confirmed the intramolecular nature of this rearrangement. psu.edu

In other related systems, such as N,O-diarylhydroxylamines, lookchem.comlookchem.com sigmatropic shifts are common, leading to the formation of 2-amino-2'-hydroxy-1,1'-biaryls. researchgate.net Depending on the substitution pattern of the substrates, tandem rearrangements involving O mdpi.comlookchem.com and double lookchem.comlookchem.com sigmatropic shifts have also been observed. researchgate.net These findings suggest that if N-benzyl-2-hydroxy-2-phenylacetamide were transformed into a suitable hydroxylamine derivative (e.g., an O-allyl or O-aryl derivative of the corresponding hydroxamic acid), it could be susceptible to sigmatropic rearrangements, offering pathways to structurally diverse molecules. The diastereoselectivity of these rearrangements can often be controlled by steric or chelation effects, as demonstrated in the researchgate.netlookchem.com-rearrangements of lithium N-benzyl-O-allylhydroxylamides. rsc.org

Derivatization Strategies on the Hydroxyl Group

The secondary hydroxyl group in N-benzyl-2-hydroxy-2-phenylacetamide is a prime site for derivatization, most commonly through etherification and esterification reactions. These transformations allow for the introduction of various substituents, which can modulate the compound's physicochemical properties.

Etherification:

The formation of an ether linkage at the C2 hydroxyl group can be achieved through several synthetic methodologies. A common approach is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Given the presence of an amide proton, a strong, non-nucleophilic base would be required to selectively deprotonate the hydroxyl group.

Alternatively, modern benzylation techniques can be employed. For instance, the use of 2-benzyloxy-1-methylpyridinium triflate (BnOPT) provides a method for benzyl ether formation under nearly neutral thermal conditions, which can be advantageous for substrates with acid- or base-sensitive functional groups. chemguide.co.uk While specific examples for N-benzyl-2-hydroxy-2-phenylacetamide are not prevalent in the literature, the general applicability of these methods to alcohols suggests their potential utility.

Esterification:

Esterification of the hydroxyl group is a more frequently documented transformation for similar α-hydroxy acids and their derivatives. The reaction of the hydroxyl group with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base, yields the corresponding ester.

A well-established procedure for a closely related compound, mandelic acid, involves its reaction with acetyl chloride to form acetylmandelic acid. orgsyn.org This reaction proceeds readily, sometimes without the need for external heating, to give the acetylated product in high yield. orgsyn.org This suggests that a similar reaction with N-benzyl-2-hydroxy-2-phenylacetamide would proceed efficiently to yield N-benzyl-2-acetoxy-2-phenylacetamide. The reaction with other acyl chlorides, such as benzoyl chloride, is also a viable route to produce the corresponding benzoate (B1203000) ester. This type of reaction, known as benzoylation, is a common method for derivatizing amines and alcohols. tardigrade.indoubtnut.com

Interactive Data Table: Derivatization of the Hydroxyl Group

| Reaction Type | Reagent | Catalyst/Base | Potential Product | Notes |

| Acetylation | Acetyl Chloride | Pyridine (or other non-nucleophilic base) | N-Benzyl-2-acetoxy-2-phenylacetamide | Analogous to the acetylation of mandelic acid. orgsyn.org |

| Benzoylation | Benzoyl Chloride | Pyridine or Triethylamine | N-Benzyl-2-(benzoyloxy)-2-phenylacetamide | A common method for protecting hydroxyl groups. tardigrade.in |

| Methylation | Methyl Iodide | Sodium Hydride (NaH) | N-Benzyl-2-methoxy-2-phenylacetamide | A standard Williamson ether synthesis approach. |

| Benzylation | Benzyl Bromide | Sodium Hydride (NaH) | N-Benzyl-2-(benzyloxy)-2-phenylacetamide | A standard Williamson ether synthesis approach. |

| Benzylation | 2-Benzyloxy-1-methylpyridinium triflate (BnOPT) | Magnesium Oxide (MgO) | N-Benzyl-2-(benzyloxy)-2-phenylacetamide | A milder, nearly neutral benzylation method. chemguide.co.uk |

Reactions Involving the Amide Nitrogen

The secondary amide nitrogen in N-benzyl-2-hydroxy-2-phenylacetamide also presents opportunities for chemical modification, primarily through N-alkylation and hydrolysis of the amide bond.

N-Alkylation:

The introduction of an alkyl group onto the amide nitrogen can be challenging due to the potential for competing O-alkylation at the hydroxyl group. However, under specific conditions, selective N-alkylation can be achieved. Research on the alkylation of similar N-substituted 2-phenylacetamides has shown that N-alkylation is often the thermodynamically favored outcome, particularly under basic conditions. nih.gov For instance, the benzylation of N-phenyl-2-phenylacetamide using benzyl chloride and powdered potassium hydroxide under microwave irradiation predominantly yields the N-benzylated product. nih.gov

More recent methods have explored catalytic approaches. For example, the N-alkylation of various amides with benzyl alcohol has been successfully carried out using a heterogeneous nickel on silica-alumina catalyst (Ni/SiO₂-Al₂O₃) in the presence of potassium carbonate. researchgate.net This method offers a solvent-free option for forming N,N-disubstituted amides. researchgate.net

Hydrolysis:

The amide bond in N-benzyl-2-hydroxy-2-phenylacetamide can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heating. chemguide.co.ukmasterorganicchemistry.com

Acid-catalyzed hydrolysis, for instance with hydrochloric acid, would protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com This process ultimately yields mandelic acid and benzylammonium chloride. chemguide.co.ukmasterorganicchemistry.com

Alkaline hydrolysis, using a strong base like sodium hydroxide, proceeds through the nucleophilic attack of a hydroxide ion on the carbonyl carbon. chemguide.co.ukresearchgate.netarkat-usa.org This reaction is generally slower than ester hydrolysis and often requires prolonged heating. researchgate.netarkat-usa.org The products of alkaline hydrolysis are the sodium salt of mandelic acid and benzylamine (B48309). A mild protocol for the alkaline hydrolysis of secondary amides using sodium hydroxide in a methanol (B129727)/dichloromethane solvent system at room temperature or under reflux has been developed, which could be applicable to N-benzyl-2-hydroxy-2-phenylacetamide. researchgate.netarkat-usa.org

Interactive Data Table: Reactions at the Amide Nitrogen

| Reaction Type | Reagent/Conditions | Product(s) | Notes |

| N-Alkylation | Alkyl Halide, Strong Base (e.g., NaH) | N-Alkyl-N-benzyl-2-hydroxy-2-phenylacetamide | Competition with O-alkylation is possible. |

| N-Benzylation | Benzyl Alcohol, Ni/SiO₂-Al₂O₃, K₂CO₃, 175 °C | N,N-Dibenzyl-2-hydroxy-2-phenylacetamide | A solvent-free catalytic method. researchgate.net |

| Acid Hydrolysis | Dilute HCl, Heat | Mandelic Acid + Benzylammonium Chloride | Standard conditions for amide hydrolysis. chemguide.co.ukmasterorganicchemistry.com |

| Alkaline Hydrolysis | NaOH (aq), Heat | Sodium Mandelate + Benzylamine | Standard conditions for amide hydrolysis. chemguide.co.uk |

| Mild Alkaline Hydrolysis | NaOH, Methanol/Dichloromethane, Reflux | Sodium Mandelate + Benzylamine | A milder, non-aqueous hydrolysis method. researchgate.netarkat-usa.org |

Spectroscopic and Crystallographic Investigations of N Benzyl 2 Hydroxy 2 Phenylacetamide

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a key tool for identifying the functional groups present in a molecule by probing the vibrations of its chemical bonds.

The FT-IR spectrum of N-benzyl-2-hydroxy-2-phenylacetamide is characterized by several key absorption bands that confirm the presence of its defining functional groups: the hydroxyl (-OH), amide (N-H and C=O), and aromatic (C-H and C=C) moieties.

A broad absorption band is expected in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, likely broadened due to intermolecular hydrogen bonding. In a related compound, N-benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide, the O-H signal was observed at 3454 cm⁻¹ mdpi.com. The N-H stretching vibration of the secondary amide is anticipated to appear as a sharp to medium band around 3300 cm⁻¹.

The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense absorptions in the spectrum and is expected in the range of 1680-1630 cm⁻¹. For the similar compound N-benzyl-2-phenylacetamide, a strong C=O stretching band appears at 1645 cm⁻¹ researchgate.net. The amide II band, resulting from a combination of N-H bending and C-N stretching vibrations, is typically observed between 1570 and 1515 cm⁻¹.

Aromatic C-H stretching vibrations are expected to produce weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The characteristic C=C stretching vibrations of the phenyl rings usually appear as a series of bands in the 1600-1450 cm⁻¹ region. For N-benzyl-2-phenylacetamide, aromatic C=C stretching and C-H bending vibrations are noted at 1508 cm⁻¹ and 1490 cm⁻¹, respectively researchgate.net. The C-N stretching vibration of the amide group can be observed around 1313 cm⁻¹ researchgate.net.

Table 1: Predicted FT-IR Spectral Data for N-Benzyl-2-hydroxy-2-phenylacetamide

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3400 - 3200 (broad) | Hydroxyl |

| N-H Stretch | ~3300 | Amide |

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl Rings |

| Amide I (C=O Stretch) | 1680 - 1630 | Amide |

| Aromatic C=C Stretch | 1600 - 1450 | Phenyl Rings |

| Amide II (N-H Bend, C-N Stretch) | 1570 - 1515 | Amide |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of N-benzyl-2-hydroxy-2-phenylacetamide provides detailed information about the number of different types of protons and their neighboring environments. For the closely related (R)-N-Benzyl-2-hydroxy-2-phenylacetamide, the spectrum in CDCl₃ shows multiplets for the ten aromatic protons between δ 7.42-7.17 ppm rsc.org. The amide proton (NH) appears as a broad singlet at approximately δ 6.44 ppm rsc.org. The benzylic protons (CH₂) of the N-benzyl group are observed as a multiplet at δ 4.46-4.38 ppm rsc.org. The methine proton (CH) attached to the hydroxyl group and the phenyl ring appears as two singlets at δ 5.08 and 4.93 ppm, while the hydroxyl proton (OH) is observed as a singlet at δ 3.66 ppm rsc.org.

Table 2: ¹H NMR Spectral Data for (R)-N-Benzyl-2-hydroxy-2-phenylacetamide in CDCl₃ rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic-H | 7.42-7.17 | m | - | 10H |

| NH | 6.44 | br s | - | 1H |

| CH-OH | 5.08, 4.93 | 2s | - | 1H |

| N-CH₂ | 4.46-4.38 | m | - | 2H |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Based on data for analogous compounds, the carbonyl carbon of the amide is expected to resonate in the downfield region, around δ 170-175 ppm. The aromatic carbons will appear in the range of δ 125-140 ppm. The benzylic carbon (N-CH₂) is anticipated around δ 44 ppm, and the carbon bearing the hydroxyl group (CH-OH) would likely be found in the δ 70-80 ppm region. For the similar compound N-benzyl-2-phenylacetamide, the carbonyl carbon appears at δ 171.0 ppm, the aromatic carbons are in the range of δ 126.5-138.0 ppm, and the benzylic and methylene carbons are at δ 43.7 and 43.5 ppm, respectively semanticscholar.org.

Table 3: Predicted ¹³C NMR Chemical Shifts for N-Benzyl-2-hydroxy-2-phenylacetamide

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 170 - 175 |

| Aromatic C | 125 - 140 |

| CH-OH | 70 - 80 |

A Heteronuclear Single Quantum Coherence (HSQC) spectrum would establish direct one-bond correlations between protons and their attached carbons. For instance, it would definitively link the proton signals of the benzylic CH₂ and the methine CH to their corresponding carbon signals.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For N-benzyl-2-hydroxy-2-phenylacetamide, the molecular formula is C₁₅H₁₅NO₂, corresponding to a molecular weight of 241.28 g/mol nih.gov.

Electron Ionization Mass Spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 241. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for amides include alpha-cleavage adjacent to the nitrogen atom and cleavage of the amide bond.

A GC-MS analysis of N-benzyl-2-hydroxy-2-phenylacetamide shows a total of 113 peaks, with the most abundant peak (base peak) at m/z 107 nih.gov. This fragment likely corresponds to the [C₇H₇O]⁺ ion, formed by cleavage of the C-C bond between the carbonyl group and the benzylic carbon. Another significant fragment would be expected at m/z 91, corresponding to the tropylium ion [C₇H₇]⁺, a common fragment from benzyl (B1604629) groups.

Table 4: Key Mass Spectrometry Data for N-Benzyl-2-hydroxy-2-phenylacetamide nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅NO₂ |

| Molecular Weight | 241.28 g/mol |

Electrospray Ionization Mass Spectrometry (ESI-MS, HRMS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial technique for determining the molecular weight of N-benzyl-2-hydroxy-2-phenylacetamide and probing its structure. In positive ion mode, the compound is expected to be readily detected as a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 242.1176. Another commonly observed species is the sodium adduct, [M+Na]⁺, with an expected m/z of 264.0997.

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the ion's mass, which is instrumental in confirming the elemental composition. The calculated exact mass of the neutral molecule C₁₅H₁₅NO₂ is 241.110278721 Da nih.gov. HRMS analysis verifies the molecular formula by comparing the experimentally measured mass of the molecular ion to this calculated value, typically within a very low error margin (e.g., <5 ppm), thus providing unambiguous confirmation of the compound's identity.

Table 1: Expected Molecular Ions in ESI-MS

| Ion Species | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₅H₁₆NO₂⁺ | 242.1176 |

| [M+Na]⁺ | C₁₅H₁₅NNaO₂⁺ | 264.0997 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a dual-purpose analytical method for assessing the purity of N-benzyl-2-hydroxy-2-phenylacetamide and confirming its identity. The gas chromatogram provides information on the sample's purity by separating the target compound from any volatile impurities, with purity being estimated from the relative peak areas.

The mass spectrum obtained provides a characteristic fragmentation pattern that acts as a molecular fingerprint. The electron ionization (EI) process induces fragmentation of the molecule, yielding specific ions. For N-benzyl-2-hydroxy-2-phenylacetamide, the mass spectrum is characterized by several key fragments. nih.gov The most prominent peaks include m/z 107, which can be attributed to the hydroxyphenylmethyl cation [CH(OH)C₆H₅]⁺, and m/z 91, corresponding to the stable tropylium cation [C₇H₇]⁺, which is a classic indicator of a benzyl group. nih.gov

Table 2: Characteristic GC-MS Fragmentation Data

| m/z | Proposed Fragment Ion | Structure | Relative Abundance |

|---|---|---|---|

| 107 | [CH(OH)C₆H₅]⁺ | Hydroxyphenylmethyl cation | Top Peak nih.gov |

| 91 | [C₇H₇]⁺ | Tropylium cation | 2nd Highest nih.gov |

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules within a solid-state crystal lattice. While the specific crystal structure of N-benzyl-2-hydroxy-2-phenylacetamide is not widely reported, analysis of closely related compounds, such as N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, provides significant insight into the expected structural features. researchgate.net

Determination of Molecular Conformation and Torsion Angles

X-ray diffraction studies reveal that molecules of this class are typically non-planar. researchgate.net The central acetamide (B32628) group serves as a flexible linker between the two peripheral aromatic rings (phenyl and benzyl). The rotational freedom around the single bonds results in the phenyl and benzyl moieties being twisted out of the plane of the central amide backbone. researchgate.net This is quantified by torsion angles. For example, in the analogous N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, the N1—C9—C10—C11 and C2—C1—C7—C8 torsion angles were found to be -58.8 (3)° and 65.0 (2)°, respectively, demonstrating a significantly staggered conformation. researchgate.net A similar twisted conformation is anticipated for N-benzyl-2-hydroxy-2-phenylacetamide, which minimizes steric hindrance between the bulky ring systems.

Table 3: Representative Torsion Angles from an Analogous Structure

| Torsion Angle | Description | Value (°) |

|---|---|---|

| N—C—C—C | Twist of the benzyl group relative to the amide | ~ -59° researchgate.net |

Hydrogen Bonding Networks within the Crystal Lattice

The molecular structure of N-benzyl-2-hydroxy-2-phenylacetamide contains multiple functional groups capable of participating in hydrogen bonding: the hydroxyl group (-OH) and the amide N-H group act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. Consequently, a robust hydrogen-bonding network is expected to be a defining feature of its crystal structure.

Based on analyses of similar structures, the primary interactions would be O—H···O and N—H···O hydrogen bonds. researchgate.net These bonds link adjacent molecules, where the hydroxyl and amide protons of one molecule interact with the carbonyl oxygen of a neighboring molecule. This typically results in the formation of infinite chains or dimeric motifs that propagate through the lattice, providing significant stability to the crystal structure. researchgate.netmdpi.com

Table 4: Expected Hydrogen Bonding Interactions

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type |

|---|---|---|---|

| O | H | O=C | Strong intermolecular bond |

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules.

By mapping properties like d_norm (normalized contact distance) onto this surface, regions of significant intermolecular contact can be identified as red spots, indicating hydrogen bonds or other close contacts. The analysis also generates a 2D "fingerprint plot," which summarizes all intermolecular contacts, providing a quantitative measure of the prevalence of each type of interaction. For a molecule like N-benzyl-2-hydroxy-2-phenylacetamide, the fingerprint plot is expected to be dominated by contacts involving hydrogen. Key interactions would include H···H, O···H/H···O, and C···H/H···C contacts, reflecting the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.govresearchgate.net

Table 5: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Analysis

| Contact Type | Description | Expected Contribution (%) |

|---|---|---|

| H···H | Van der Waals interactions | High |

| O···H / H···O | Hydrogen bonding and other close contacts | Significant |

| C···H / H···C | Weak C-H···π or C-H···O interactions | Moderate |

Computational and Theoretical Chemistry Studies

Molecular Orbital Theory Calculations

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of a molecule. Calculations typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.

Research Findings: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. researchgate.net

For N-benzyl-2-hydroxy-2-phenylacetamide, MO calculations would reveal the distribution of these frontier orbitals. It is anticipated that the HOMO would be localized primarily on the electron-rich phenyl rings and the oxygen atoms of the hydroxyl and carbonyl groups, reflecting their electron-donating character. The LUMO would likely be distributed across the amide linkage and the aromatic systems, which can accept electron density. The precise energy values of HOMO, LUMO, and the energy gap would require specific quantum chemical calculations. These calculations help in predicting the most probable sites for electrophilic and nucleophilic attack. nih.gov

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometry and to visualize the distribution of electron density and electrostatic potential. xisdxjxsu.asiaresearchgate.net A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d) to achieve a balance between accuracy and computational cost. xisdxjxsu.asia

Research Findings: A DFT analysis of N-benzyl-2-hydroxy-2-phenylacetamide would yield key insights into its electronic properties.

Electron Density Map: This map would illustrate the regions with higher and lower concentrations of electrons, confirming the covalent bonds and the locations of lone pairs on the oxygen and nitrogen atoms.

Molecular Electrostatic Potential (MEP) Map: The MEP map is particularly informative as it visualizes the charge distribution from the perspective of an approaching reagent. For N-benzyl-2-hydroxy-2-phenylacetamide, the MEP would show negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, indicating these are sites prone to electrophilic attack. Regions of positive potential (blue) would be expected around the amide and hydroxyl hydrogens, highlighting them as sites for nucleophilic interaction. nih.gov

Conformational Analysis and Energy Minimization

N-benzyl-2-hydroxy-2-phenylacetamide possesses several rotatable single bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule by calculating the potential energy as a function of torsion angles.

Research Findings: The key rotatable bonds in N-benzyl-2-hydroxy-2-phenylacetamide are around the amide group and the bonds connecting the phenyl and benzyl (B1604629) groups to the central acetamide (B32628) core. The rotation around the C-N amide bond is known to be hindered due to its partial double-bond character, leading to the possible existence of cis and trans rotamers (also referred to as E/Z isomers). researchgate.net Studies on similar amide-containing molecules have shown that the presence of these rotamers can lead to complex NMR spectra, with distinct signals for each major conformation. mdpi.com

A thorough conformational search, often performed using molecular mechanics or by systematically scanning the potential energy surface with DFT, would identify the various low-energy conformers. Energy minimization calculations would then refine the geometry of each conformer to find the most stable structures in the gas phase or in a simulated solvent environment. The relative energies of these conformers would determine their population distribution at a given temperature. The presence of an intramolecular hydrogen bond between the hydroxyl proton and the amide carbonyl oxygen is a plausible conformation that would significantly stabilize the structure.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structure and vibrational assignments.

Research Findings: Theoretical calculations can provide valuable predictions for infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational Spectra (IR/Raman): By performing a frequency calculation on the optimized geometry of N-benzyl-2-hydroxy-2-phenylacetamide, its theoretical vibrational modes can be determined. esisresearch.org These calculations would predict the wavenumbers for key functional group stretches, such as the O-H stretch of the alcohol, the N-H stretch of the amide, and the C=O stretch of the carbonyl group. For instance, in a related compound, the C=O stretching vibration was computationally found at 1639 cm⁻¹, which aligned with experimental data. esisresearch.org Such analysis helps in the precise assignment of experimental IR and Raman bands.

NMR Spectra: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C nuclei. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing the computed NMR spectra for different stable conformers with experimental data can help elucidate the dominant conformation in solution. researchgate.net

Analysis of Molecular Descriptors

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and physicochemical properties. They are widely used in quantitative structure-activity relationship (QSAR) studies, medicinal chemistry, and drug design. nih.gov Key descriptors for N-benzyl-2-hydroxy-2-phenylacetamide have been calculated and are available in public databases. guidechem.com

Research Findings: The following table summarizes important computed molecular descriptors for N-benzyl-2-hydroxy-2-phenylacetamide. guidechem.comsemanticscholar.org

| Descriptor | Value | Significance |

| Molecular Formula | C₁₅H₁₅NO₂ | Provides the elemental composition. |

| Molecular Weight | 241.29 g/mol | The mass of one mole of the compound. |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | Represents the surface area of polar atoms (O, N). It is a key predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| XLogP3-AA | 2.1 | A measure of the compound's lipophilicity (oil/water partition coefficient). A value in this range suggests good membrane permeability. |

| Hydrogen Bond Donor Count | 2 | The number of hydrogen atoms bonded to electronegative atoms (O-H, N-H). This influences solubility and binding interactions. |

| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms (O, N) with lone pairs that can accept hydrogen bonds. This is crucial for molecular recognition. |

| Rotatable Bond Count | 4 | The number of bonds that allow for free rotation, indicating the molecule's conformational flexibility. |

| Complexity | 255 | A score that reflects the intricacy of the molecular structure, including its elements, symmetry, and topology. |

These descriptors collectively provide a quantitative profile of the molecule's size, polarity, and flexibility, which are essential for predicting its behavior in biological systems.

Mechanistic Elucidation of Reactions Involving N Benzyl 2 Hydroxy 2 Phenylacetamide

Investigations into Catalytic Cycles

While specific catalytic cycles for reactions directly involving N-benzyl-2-hydroxy-2-phenylacetamide are not extensively documented in the literature, its formation and further transformations can be understood through analogous catalytic processes for α-hydroxy amides. Key among these are multicomponent reactions like the Passerini and Ugi reactions, and metal-catalyzed amidations.

The synthesis of α-hydroxy amides, such as N-benzyl-2-hydroxy-2-phenylacetamide, can be achieved through the Passerini three-component reaction (3CR), which combines a carboxylic acid, a carbonyl compound, and an isocyanide. organic-chemistry.orgchemistnotes.comnumberanalytics.com The mechanism of the Passerini reaction is generally accepted to proceed through a concerted pathway in non-polar solvents, involving a cyclic transition state where hydrogen bonding plays a crucial role. organic-chemistry.org In polar solvents, an ionic mechanism is proposed. chemistnotes.com

Lewis acids are known to catalyze amide bond formation. researchgate.netjimcontent.comnih.gov For instance, Nb2O5 has been shown to be an effective, water-tolerant Lewis acid catalyst for the direct amidation of carboxylic acids. nih.gov The catalytic cycle in such cases involves the activation of the carbonyl group of the carboxylic acid by the Lewis acid, making it more susceptible to nucleophilic attack by the amine. researchgate.netnih.gov A plausible catalytic cycle for a Lewis acid (LA) catalyzed synthesis of an N-substituted α-hydroxy amide is depicted below:

Activation of the α-hydroxy acid: The Lewis acid coordinates to the carbonyl oxygen of the α-hydroxy acid, increasing its electrophilicity.

Nucleophilic attack: The amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer and water elimination: A proton transfer occurs, followed by the elimination of a water molecule, facilitated by the Lewis acid.

Product formation and catalyst regeneration: The α-hydroxy amide is formed, and the Lewis acid is regenerated to re-enter the catalytic cycle.

In the context of copper-catalyzed asymmetric synthesis of chiral amides, a proposed catalytic cycle involves the transmetalation of a chiral copper catalyst with a Grignard reagent, followed by conjugate addition to an enamide, with the Lewis acid playing a crucial role in each step. acs.org

Furthermore, the direct amination of α-hydroxy amides can be facilitated by reagents like TiCl4, which likely proceeds through a carbocation mechanism. nih.gov

Transition State Analysis for Key Transformations

The transition state (TS) is a high-energy, transient configuration of atoms that must be overcome for a reaction to proceed. Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating these states.

For the Passerini reaction, a key route to α-acyloxy amides (precursors to α-hydroxy amides after hydrolysis), the mechanism is believed to involve a cyclic transition state, especially in non-polar solvents. organic-chemistry.org Hydrogen bonding is critical in the formation of this presumed cyclic TS. organic-chemistry.org A recent theoretical study on the Passerini reaction suggests that the rate-limiting step may be the final rearrangement and that an additional molecule of the carboxylic acid is involved in the transition state. rsc.org

In the related Ugi four-component reaction, which yields α-acylaminoamides, computational studies have also been employed to understand the reaction mechanism. researchgate.netresearchgate.netnih.govacs.org It is proposed that the Ugi reaction can proceed through two competitive pathways, and the solvent can play a significant role in stabilizing intermediates and facilitating proton transfer in the transition states. nih.govacs.org DFT calculations have been used to analyze the energy profiles of Ugi-type reactions, shedding light on the influence of each reactant on the transition states. researchgate.net

Computational studies on the rotational barriers in tertiary aromatic amides have shown that ortho-substitution on the aromatic ring can significantly increase the energy barrier for rotation around both the N-C(O) and C-C(O) bonds. nsf.govnih.govresearchwithrutgers.com This is attributed to steric repulsion between the ortho-substituent and the amide oxygen atom. nsf.gov These findings are relevant for understanding the conformational dynamics of N-benzyl-2-hydroxy-2-phenylacetamide and how they might influence transition state geometries in its reactions.

A computational study on the decomposition of N-diacetamides proposed a six-membered ring transition state involving the extraction of an α-hydrogen. This provides a model for understanding potential intramolecular reactions of N-benzyl-2-hydroxy-2-phenylacetamide.

Role of Hydrogen Bonding in Reaction Pathways

Hydrogen bonding is a critical non-covalent interaction that can significantly influence the course of a chemical reaction by stabilizing intermediates and transition states, and by directing stereochemistry.

In the context of reactions involving N-benzyl-2-hydroxy-2-phenylacetamide, hydrogen bonding can occur intramolecularly between the hydroxyl group and the amide carbonyl oxygen, or intermolecularly with other reactants, catalysts, or solvent molecules.

The mechanism of the Passerini reaction is a prime example where hydrogen bonding is believed to play a crucial role in the formation of the cyclic transition state. organic-chemistry.org The initial step involves the formation of a hydrogen-bonded cluster between the carboxylic acid and the carbonyl compound, which then reacts with the isocyanide. rsc.org

In asymmetric synthesis, hydrogen bonding is a key element for achieving high enantioselectivity. For instance, in direct aldol (B89426) reactions catalyzed by amino amide derivatives, a double hydrogen bonding activation of the carbonyl functionality is a general strategy. rsc.org Similarly, in photoenzymatic hydroalkylation of olefins to produce α-chloroamides, weak hydrogen-bonding contacts in the enzyme's active site are noted. nih.gov The activation of molecules through intramolecular hydrogen-bond formation is a recognized strategy in organic synthesis, enhancing reactivity and enabling enantiocontrol. nih.gov

An X-ray crystal structure of a related compound, N-benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide, revealed the formation of hydrogen-bonded dimers in the solid state, where the hydroxyl group of one molecule forms a hydrogen bond with the amide carbonyl of another, creating a 14-membered ring. This demonstrates the strong propensity of the hydroxyl and amide groups present in such structures to engage in hydrogen bonding.

Furthermore, DFT calculations have shown that solvent molecules, such as water, can play a crucial role by forming hydrogen bonds with the substrate, thereby facilitating the reaction progress. acs.org

Influence of Steric and Electronic Effects on Reactivity

The reactivity of N-benzyl-2-hydroxy-2-phenylacetamide is significantly influenced by the steric and electronic properties of its constituent parts: the N-benzyl group, the phenyl ring attached to the stereocenter, and the amide functionality itself.

Electronic Effects:

The electronic nature of substituents on the aromatic rings can modulate the reactivity of the entire molecule. Electron-donating groups on the phenyl ring attached to the stereocenter would increase the electron density at the benzylic position, potentially affecting reactions involving this center. Conversely, electron-withdrawing groups would have the opposite effect.

In a study on the Ugi-Smiles reaction, it was found that the electronic effects of substituents on the phenol (B47542) derivative influence both the formation of the aryl-imidate and the subsequent Smiles rearrangement. researchgate.net Similarly, for carbamates, electron-donating groups on the N-aryl ring increase the rotational barrier of the C-N bond, while electron-withdrawing groups decrease it. nd.edu This is due to the stabilization of the partial double bond character of the amide/carbamate linkage.

Computational studies on aromatic amides have shown that the electronic effect of substituents can influence the rotational barrier energies of the amide bond. nih.gov

Steric Effects:

Steric hindrance plays a crucial role in determining the accessibility of reactive sites and can influence the regioselectivity and stereoselectivity of reactions. The bulky benzyl (B1604629) and phenyl groups in N-benzyl-2-hydroxy-2-phenylacetamide can sterically hinder the approach of reagents to the amide carbonyl or the hydroxyl group.

In a study on tertiary aromatic amides, it was demonstrated that ortho-substitution on the aromatic ring leads to a dramatic increase in the rotational barrier around the C-C(O) bond due to steric repulsion. nsf.gov This restricted rotation can, in turn, affect the preferred conformation of the molecule and its reactivity.

In the context of multicomponent reactions, steric hindrance of the reactants can have a detrimental effect on the reaction yield. nih.gov For instance, in the synthesis of peptidomimetics containing α-hydroxy-β-amino acids, low yields were observed when sterically hindered amine components were used, which was attributed to the formation of a homobislactone side product. nih.gov

The interplay of steric and electronic effects is often complex. In some cases, electronic effects are found to be the predominant factor controlling the ease of a reaction, while in others, steric hindrance dictates the outcome. researchgate.net

Advanced Research Applications in Chemical Synthesis and Materials Science Excluding Pharmaceutical/biological

N-Benzyl-2-hydroxy-2-phenylacetamide as a Building Block for Complex Molecules

The inherent functionality of N-benzyl-2-hydroxy-2-phenylacetamide makes it a versatile building block for the synthesis of more complex molecular architectures. The presence of the hydroxyl and amide groups allows for a variety of coupling and modification reactions.

While direct, complex molecular syntheses starting from N-benzyl-2-hydroxy-2-phenylacetamide are not extensively documented in dedicated studies, the reactivity of its core structure is evident from related research. For instance, the self-condensation of a similar compound, 3-benzyloxazolidin-2-one, leads to the formation of a more complex dimer, N-benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. mdpi.com This reaction, involving the formation of a new carbon-carbon bond and subsequent ring-opening, highlights the potential for N-benzyl-2-hydroxy-2-phenylacetamide to undergo analogous transformations to create larger, more intricate structures. The hydroxyl and the amine proton are reactive sites that can be targeted for building complexity.

The general utility of phenylacetamide derivatives in constructing larger molecules is also well-established. For example, N-phenylacetamide scaffolds have been used as foundational structures in the synthesis of isatin-based sulfonamides, demonstrating how the acetamide (B32628) core can be elaborated upon to create diverse and complex chemical entities. nih.gov

Table 1: Potential Reactions for Building Complexity from N-benzyl-2-hydroxy-2-phenylacetamide

| Reaction Type | Functional Group Involved | Potential Outcome |

| Esterification | Hydroxyl Group | Formation of ester derivatives with varied functionalities. |

| Etherification | Hydroxyl Group | Introduction of new alkyl or aryl groups. |

| N-Alkylation/Arylation | Amide Nitrogen | Further substitution on the nitrogen atom. |

| Dehydration | Hydroxyl Group | Formation of an enamide, a versatile synthetic intermediate. |

Exploration in Organic Synthesis Method Development

The structure of N-benzyl-2-hydroxy-2-phenylacetamide and its analogues serves as a useful model for the development and optimization of new synthetic methodologies. Research into the reactivity of similar amide-containing compounds provides insights into the potential transformations of the target molecule.

A relevant study investigated the benzylation of N-phenyl-2-phenylacetamide, a structurally related compound lacking the hydroxyl group, under microwave irradiation. researchgate.net This research explored the influence of reaction conditions, such as the base and the use of phase-transfer catalysts, on the product distribution, yielding N-alkylated, O-alkylated, and C-alkylated products. researchgate.net The findings from this study are pertinent to N-benzyl-2-hydroxy-2-phenylacetamide, as they demonstrate the competitive reactivity of different sites within the molecule and how reaction conditions can be tuned to favor a specific outcome.

Table 2: Product Distribution in the Microwave-Assisted Benzylation of N-phenyl-2-phenylacetamide

| Product Type | Description | Influence of Reaction Conditions |

| N-alkylation | Benzyl (B1604629) group attaches to the nitrogen atom. | Found to be the main product under microwave irradiation. researchgate.net |

| O-alkylation | Benzyl group attaches to the oxygen atom of the carbonyl group. | Yields increase with an excess of base and benzyl chloride. researchgate.net |

| C-alkylation | Benzyl group attaches to the carbon atom alpha to the carbonyl group. | Observed as a minor product. |

This type of methodological study is crucial for expanding the synthetic chemist's toolkit, and N-benzyl-2-hydroxy-2-phenylacetamide, with its additional hydroxyl functionality, presents an even more complex and interesting substrate for such investigations. For example, selective protection of the hydroxyl group would be a prerequisite for achieving selective N- or O-alkylation, adding another layer to the methodological exploration.

Potential for Materials Science Applications (e.g., Liquid Crystals, Polymer Precursors)

While there is currently no direct research demonstrating the application of N-benzyl-2-hydroxy-2-phenylacetamide in materials science, its molecular structure contains features that suggest potential in this area, particularly in the design of liquid crystals and as a precursor for polymers.

The presence of rigid phenyl rings and a polar amide group are common features in molecules that exhibit liquid crystalline properties. The benzyloxy group, in particular, is a moiety known to be incorporated into liquid crystalline structures. Research on Schiff base liquid crystals has shown that terminal benzyloxy groups can influence the mesomorphic properties of the material. nih.gov The rod-like shape and potential for hydrogen bonding through its amide and hydroxyl groups could allow N-benzyl-2-hydroxy-2-phenylacetamide derivatives to self-assemble into ordered phases, a key characteristic of liquid crystals.

Furthermore, the bifunctional nature of N-benzyl-2-hydroxy-2-phenylacetamide (possessing both hydroxyl and amide groups) makes it a candidate as a monomer for polymerization reactions. The hydroxyl group could, for instance, participate in condensation polymerization with dicarboxylic acids or their derivatives to form polyesters. Similarly, the amide group could be involved in the formation of polyamides under certain conditions. The rigid phenyl groups incorporated into the polymer backbone would be expected to enhance thermal stability and influence the mechanical properties of the resulting material.

Table 3: Potential Material Science Applications and Relevant Structural Features

| Potential Application | Relevant Structural Feature(s) | Rationale |

| Liquid Crystals | Rigid phenyl rings, polar amide group, potential for hydrogen bonding. | These features can promote the self-assembly into ordered, mesomorphic phases. The benzyloxy moiety is known in liquid crystal design. nih.gov |

| Polymer Precursors | Bifunctionality (hydroxyl and amide groups). | Can act as a monomer in condensation polymerization to form polyesters or polyamides. |

The exploration of N-benzyl-2-hydroxy-2-phenylacetamide in these materials science applications remains a prospective field of research, with its inherent chemical functionalities offering a promising starting point for the design of new functional materials.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the development of novel and sustainable routes to N-benzyl-2-hydroxy-2-phenylacetamide.

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. guidechem.com Explored avenues for greener synthesis of related amide compounds include solvent-free and catalyst-free conditions, which have shown promise in the direct amidation of acids like lactic acid. nih.gov Furthermore, biocatalytic methods, which utilize enzymes to carry out chemical transformations, present a highly attractive and sustainable alternative. The use of enzymes such as lipases and amidases for the synthesis of enantiomerically pure α-hydroxy carboxylic acids and their derivatives is well-documented and could be adapted for the production of N-benzyl-2-hydroxy-2-phenylacetamide. nih.govchemrxiv.org

Future research could focus on:

Enzymatic Synthesis: Investigating the use of specific enzymes, such as lipases or nitrile hydratases, to catalyze the formation of the amide bond, potentially leading to high yields and enantioselectivity under mild, aqueous conditions. nih.govmdpi.com

Catalyst-Free and Solvent-Free Reactions: Further optimizing catalyst- and solvent-free methods for the direct amidation of mandelic acid with benzylamine (B48309), which would significantly reduce the environmental impact of the synthesis. nih.gov

Microwave-Assisted Synthesis: Exploring the use of microwave irradiation to accelerate the reaction and improve yields, a technique that has proven effective for the synthesis of other N-phenylacetamides.

A comparison of potential synthetic approaches is presented in the table below.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme screening and optimization, reaction engineering. |

| Solvent-Free Synthesis | Reduced solvent waste, potential for higher reaction rates. | Optimization of reaction temperature and mixing. |

| Microwave-Assisted | Rapid reaction times, improved yields. | Investigation of microwave parameters and scalability. |

Comprehensive Understanding of Reactivity Profiles

A thorough understanding of a compound's reactivity is crucial for its application as a synthetic building block. While the general reactivity of the amide and hydroxyl functional groups is known, a detailed reactivity profile of N-benzyl-2-hydroxy-2-phenylacetamide is yet to be established. lookchem.comresearchgate.net

Future investigations should aim to systematically study the reactivity of this compound with a variety of electrophilic and nucleophilic reagents. This would involve exploring reactions such as:

Oxidation and Reduction: Investigating the selective oxidation of the secondary alcohol or the reduction of the amide functionality.

Alkylation and Acylation: Studying the reactivity of the hydroxyl and amide groups with different alkylating and acylating agents to produce a library of derivatives.

Stability Studies: Assessing the compound's stability under a range of conditions, including varying pH and temperature, which is critical for its handling, storage, and application in multi-step syntheses.

Mechanistic studies, including kinetic analysis and the identification of reaction intermediates, will be vital to gain a deeper insight into the factors that govern its reactivity. researchgate.net

Advanced Structural Investigations under Varied Conditions

The three-dimensional structure of a molecule dictates its physical and chemical properties. While the crystal structure of a closely related derivative, N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide, has been determined by X-ray diffraction, a detailed structural analysis of N-benzyl-2-hydroxy-2-phenylacetamide itself is still needed. guidechem.comnih.govxisdxjxsu.asianih.gov

Future research should focus on:

X-ray Crystallography: Obtaining a high-resolution crystal structure of N-benzyl-2-hydroxy-2-phenylacetamide to precisely determine bond lengths, bond angles, and intermolecular interactions.

NMR Spectroscopy: Conducting advanced NMR studies, including two-dimensional techniques, to elucidate the compound's conformation in solution and to study dynamic processes such as rotational isomerism around the amide bond. nih.govnih.gov

Computational Modeling: Employing density functional theory (DFT) and other computational methods to perform conformational analysis, predict spectroscopic data, and understand the electronic structure of the molecule. nih.govnih.gov Such studies can provide valuable insights into the preferred conformations and the nature of intramolecular hydrogen bonding between the hydroxyl and amide groups.

A comparative table of structural investigation techniques is provided below.

| Technique | Information Gained | Future Research Focus |

| X-ray Crystallography | Solid-state structure, bond lengths, bond angles, packing. | Crystallization under various conditions to study polymorphism. |

| NMR Spectroscopy | Solution-state structure, conformational dynamics. | Variable temperature NMR to study rotational barriers. |

| Computational Modeling | Conformational energies, electronic properties, predicted spectra. | Correlation of computational data with experimental results. |

Exploration of Chiral N-Benzyl-2-hydroxy-2-phenylacetamide Applications

N-benzyl-2-hydroxy-2-phenylacetamide possesses a chiral center, meaning it can exist as two non-superimposable mirror images (enantiomers). The development of methods to access enantiomerically pure forms of this compound and the exploration of their unique properties is a significant area for future research.

The synthesis and application of chiral molecules are of paramount importance in fields such as medicinal chemistry and materials science. Research on related chiral 2-hydroxyamides has demonstrated the feasibility of producing these compounds in optically active forms through methods like kinetic resolution using chiral acyl-transfer catalysts.

Future research in this area could include:

Stereoselective Synthesis: Developing asymmetric synthetic routes to produce either the (R)- or (S)-enantiomer of N-benzyl-2-hydroxy-2-phenylacetamide with high enantiomeric excess.

Chiral Resolving Agent: Investigating the potential of the enantiomerically pure compound to act as a chiral resolving agent for the separation of other racemic compounds.

Asymmetric Catalysis: Exploring the use of the chiral compound or its metal complexes as catalysts in asymmetric transformations, leveraging the chiral environment provided by the molecule. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Paradigms

The integration of modern technologies such as flow chemistry and automated synthesis platforms offers the potential to revolutionize the way chemical compounds are produced. nih.gov These technologies can lead to improved efficiency, safety, and scalability of chemical processes.

Future research should explore the application of these paradigms to the synthesis of N-benzyl-2-hydroxy-2-phenylacetamide. This could involve:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the target molecule, which can offer advantages in terms of heat and mass transfer, reaction time, and safety, particularly for reactions that are highly exothermic or involve unstable intermediates.

Automated Synthesis Platforms: Utilizing robotic systems for the automated synthesis and purification of N-benzyl-2-hydroxy-2-phenylacetamide and its derivatives. xisdxjxsu.asianih.govnih.gov This would enable the rapid generation of compound libraries for screening and optimization studies.

AI-Driven Synthesis: Incorporating artificial intelligence and machine learning algorithms to optimize reaction conditions and even predict novel synthetic routes, further accelerating the discovery and development process. nih.gov

The adoption of these advanced technologies will be instrumental in unlocking the full synthetic potential of N-benzyl-2-hydroxy-2-phenylacetamide in a more efficient and sustainable manner.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-benzyl-2-hydroxy-2-phenylacetamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves condensation reactions or alkylation of precursor acetamides. For example, refluxing 2-chloro-N-phenylacetamide derivatives with sodium azide in a toluene-water solvent system (8:2 v/v) under controlled conditions (5–7 hours) is effective for introducing hydroxy groups . Optimization can include adjusting solvent polarity (e.g., ethanol for recrystallization) and monitoring reaction progress via TLC (hexane:ethyl acetate, 9:1) . For N-benzylation, heating with benzyl chloride in the presence of potassium hydroxide or phase-transfer catalysts (e.g., in toluene) enhances regioselectivity and yield .

Advanced: How does the steric and electronic environment of N-substituents influence alkylation regioselectivity in 2-phenylacetamide derivatives?

Answer:

Steric hindrance from substituents like nitro groups (e.g., N-(4-nitrophenyl)-2-phenylacetamide) directs benzylation to specific positions. Electron-withdrawing groups reduce nucleophilicity at certain sites, favoring alkylation at less hindered positions. GC analysis is critical for tracking product distribution, while solvent choice (e.g., toluene vs. polar aprotic solvents) modulates reaction kinetics . Comparative studies with analogs (e.g., N-phenyl-2-phenylacetamide) reveal that steric effects dominate over electronic factors in regioselectivity .

Basic: What spectroscopic and crystallographic techniques are essential for structural elucidation of N-benzyl-2-hydroxy-2-phenylacetamide?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., benzyl group integration at δ 4.5–5.0 ppm) .

- X-ray Crystallography: ORTEP-III with GUI software generates thermal ellipsoid plots to resolve stereochemistry and hydrogen-bonding networks .

- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., 259.73 g/mol for chloro analogs) .

Advanced: How do phase-transfer catalysts (PTCs) improve benzylation efficiency in N-substituted 2-phenylacetamides?

Answer:

PTCs like quaternary ammonium salts facilitate anion transfer between aqueous and organic phases, enhancing reaction rates in biphasic systems (e.g., toluene/water). For N-(4-nitrophenyl)-2-phenylacetamide, PTCs increase benzyl chloride accessibility to the amide nitrogen, reducing reaction time from hours to minutes. Kinetic studies using GC show a 30–40% yield improvement with 10 mol% PTC loading .

Safety: What precautions are critical when handling N-benzyl-2-hydroxy-2-phenylacetamide derivatives?

Answer:

- Toxicity: Avoid inhalation/contact (H303+H313+H333 risk phrases). Use fume hoods and PPE (gloves, goggles) .

- Storage: Store in airtight containers at –20°C to prevent hydrolysis.

- Waste Disposal: Neutralize with ice-cold water before disposal in designated organic waste .

Advanced: How can researchers address discrepancies in reported biological activities of N-benzyl-2-hydroxy-2-phenylacetamide analogs?

Answer:

Contradictions may arise from impurities (e.g., unreacted benzyl chloride) or assay variability. Strategies include:

- Repurification: Recrystallize compounds using methanol or ethanol to ≥95% purity .

- Dose-Response Studies: Re-evaluate IC₅₀ values across multiple cell lines (e.g., anti-inflammatory assays with COX-2 inhibition protocols) .

- Structural Confirmation: Cross-validate via XRD and 2D NMR (e.g., NOESY for stereochemical consistency) .

Basic: What are the key steps for scaling up N-benzyl-2-hydroxy-2-phenylacetamide synthesis without compromising yield?

Answer:

- Solvent Volume Optimization: Maintain a 8:2 toluene-water ratio to ensure solubility while minimizing waste .

- Catalyst Recycling: Recover phase-transfer catalysts via aqueous extraction for reuse .

- Automated Monitoring: Implement inline FTIR or HPLC to track reaction completion in real time .

Advanced: How does the hydroxy group at the C2 position influence the compound’s reactivity in further functionalization?

Answer:

The hydroxy group enables hydrogen bonding, directing electrophilic attacks to the α-carbon. For example, it facilitates esterification or oxidation to ketones. Competitive pathways (e.g., O-benzylation vs. N-benzylation) are mitigated by protecting the hydroxy group with trimethylsilyl chloride prior to alkylation . Computational modeling (DFT) predicts charge distribution, guiding selective derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products